molecular formula C22H30N4O2 B2856416 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide CAS No. 1115876-76-0

4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide

Cat. No. B2856416
CAS RN: 1115876-76-0
M. Wt: 382.508
InChI Key: PBMDCCCSWVGWID-UHFFFAOYSA-N
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Description

4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as benzamides and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide is not fully understood. However, it has been suggested that 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It has also been shown to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects:
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation of using 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for research on 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide and its potential side effects. Furthermore, the development of more efficient and cost-effective synthesis methods for 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide could lead to its wider use in research and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide involves a series of chemical reactions that lead to the formation of the final product. The initial step involves the reaction of 4-methylpiperidine and 2-bromo-3-chloropyrazine in the presence of a palladium catalyst to form 3-(4-methylpiperidin-1-yl)pyrazin-2-yl bromide. This intermediate is then reacted with 4-pentylbenzoic acid in the presence of a base to form the final product, 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide.

Scientific Research Applications

4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has also been shown to improve cognitive function and memory in rodents. Additionally, 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy-N-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-3-4-5-12-24-21(27)18-6-8-19(9-7-18)28-22-20(23-13-14-25-22)26-15-10-17(2)11-16-26/h6-9,13-14,17H,3-5,10-12,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMDCCCSWVGWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide

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